molecular formula C7H13NO B1422630 3-Cyclopropylmorpholine CAS No. 1260667-05-7

3-Cyclopropylmorpholine

Cat. No.: B1422630
CAS No.: 1260667-05-7
M. Wt: 127.18 g/mol
InChI Key: KLFPQNHKRHERBF-UHFFFAOYSA-N
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Description

3-Cyclopropylmorpholine (CAS: 1270034-81-5) is a heterocyclic organic compound featuring a morpholine ring substituted with a cyclopropyl group at the 3-position. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol . The compound is commonly used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting pathways such as PI3K/Akt/mTOR and GPCR signaling . Its stereoisomer, (S)-3-Cyclopropylmorpholine hydrochloride (CAS: 2920206-70-6), is also commercially available for chiral-specific applications .

The compound’s physicochemical properties include a boiling point of ~200–210°C (estimated) and storage requirements at 2–8°C to ensure stability . It is typically supplied as a liquid or hydrochloride salt for laboratory use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylmorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with diethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired morpholine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropylmorpholine has been identified as a significant scaffold in drug discovery, particularly for its potential therapeutic applications.

  • Anticancer Activity : Research indicates that morpholine derivatives, including this compound, exhibit promising anticancer properties. They act by inhibiting specific enzymes involved in cancer cell proliferation, thus highlighting their potential as lead compounds for the development of new anticancer agents .
  • Inhibitors of Enzymatic Activity : The compound has been studied for its role as an inhibitor of various enzymes, including those involved in metabolic pathways. Its structural characteristics allow it to interact effectively with active sites of target enzymes, making it a valuable tool in the design of selective inhibitors .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.

  • Building Block for Complex Molecules : It is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. The unique cyclopropyl group enhances the chemical reactivity of the morpholine ring, making it a versatile intermediate .
  • Catalytic Applications : The compound has been employed as a catalyst or co-catalyst in several organic reactions, facilitating processes such as ring-opening reactions and nucleophilic substitutions due to its electron-rich nature .

Material Science

The properties of this compound extend beyond medicinal chemistry into material science.

  • Polymer Chemistry : It has been investigated for use in the development of novel polymers and materials. Its ability to form stable bonds with other monomers allows for the creation of high-performance materials with specific mechanical and thermal properties .
  • Nanotechnology : Emerging research suggests potential applications in nanotechnology, where this compound can be incorporated into nanostructured materials for enhanced functionalities, such as improved drug delivery systems .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
Enzyme inhibitorsSelective interaction with enzyme active sites
Organic SynthesisBuilding block for pharmaceuticalsVersatile intermediate for complex molecule synthesis
CatalystsFacilitates nucleophilic substitutions
Material SciencePolymer developmentForms stable bonds leading to high-performance materials
NanotechnologyPotential for drug delivery systems

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Anticancer Drug Development
    A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer activity against various cancer cell lines. Results indicated significant cytotoxic effects, leading to further exploration of these compounds as potential drug candidates .
  • Case Study 2: Catalytic Reactions
    Researchers explored the use of this compound as a catalyst in asymmetric synthesis reactions. The compound demonstrated high efficiency and selectivity, outperforming traditional catalysts in certain reactions, thus paving the way for more sustainable synthetic methodologies .

Mechanism of Action

The mechanism of action of 3-Cyclopropylmorpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclopropylmorpholine

  • CAS: Not explicitly provided (referenced as a derivative in PubChemLite).
  • Molecular Formula: C₇H₁₃NO (identical to 3-cyclopropylmorpholine).
  • Key Differences: The cyclopropyl group is attached at the 2-position of the morpholine ring, altering steric and electronic interactions. Applications: Likely used in kinase inhibitors or protease modulators due to structural similarity to other morpholine derivatives.

3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride

  • CAS: Not explicitly provided.
  • Molecular Formula: C₇H₁₃NO₂S (vs. C₇H₁₃NO for this compound).
  • Applications: Explored in agrochemicals and material science due to its versatility in forming stable complexes .

(S)-3-Phenylmorpholine

  • CAS: Not explicitly provided (referenced in quinazoline synthesis).
  • Molecular Formula: C₁₀H₁₃NO.
  • Key Differences :
    • A phenyl group replaces the cyclopropyl moiety, increasing aromaticity and lipophilicity.
    • Used in the synthesis of BET family inhibitors for cancer therapy, demonstrating higher metabolic stability compared to aliphatic substituents .
    • Boiling point and solubility data are unavailable but inferred to differ significantly due to the aromatic ring.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Patent/Literature Activity
This compound 1270034-81-5 C₇H₁₃NO 127.18 Cyclopropyl Kinase inhibitors, GPCR modulators Moderate patents
2-Cyclopropylmorpholine - C₇H₁₃NO 127.18 Cyclopropyl Broad industrial use 63 patents
3-Cyclobutyl-thiomorpholine 1,1-dioxide - C₇H₁₃NO₂S 191.25 Cyclobutyl, sulfone Agrochemicals, material science Emerging research
(S)-3-Phenylmorpholine - C₁₀H₁₃NO 163.22 Phenyl BET inhibitors, anticancer agents High in medicinal chemistry

Biological Activity

3-Cyclopropylmorpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C7H13NOC_7H_{13}NO and a distinct morpholine ring with a cyclopropyl substituent. The compound's structure is pivotal for its interaction with biological targets, influencing its efficacy and safety profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly as a potential therapeutic agent. Research indicates that it exhibits several pharmacological properties, including:

  • Inhibition of Enzymatic Activity : Studies have shown that cyclopropylmorpholines can inhibit specific enzymes, contributing to their therapeutic effects in conditions such as cancer and neurodegenerative diseases .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics .
  • Anticancer Effects : Preliminary data suggest that this compound may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some key pathways include:

  • BRD4 Inhibition : this compound has been identified as a potent inhibitor of BRD4, a protein implicated in cancer progression. This inhibition may disrupt oncogenic transcriptional programs, leading to reduced tumor growth .
  • Modulation of Neurotransmitter Systems : The compound's morpholine structure allows it to interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in psychiatric disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Cancer ResearchDemonstrated BRD4 inhibition with IC50 values in the low nanomolar range.
Antimicrobial ActivityShowed significant antimicrobial effects against various bacterial strains.
Enzyme InhibitionIdentified as a selective inhibitor for specific metabolic enzymes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent:

  • Absorption and Bioavailability : Initial studies indicate good oral bioavailability, with significant systemic exposure following administration .
  • Metabolism : The compound exhibits moderate metabolic stability but requires further investigation to assess its interaction with cytochrome P450 enzymes, which could influence drug-drug interactions .
  • Toxicity Profile : Preliminary toxicity assessments suggest that while this compound is generally well-tolerated, further studies are necessary to fully characterize its safety profile in vivo .

Properties

IUPAC Name

3-cyclopropylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPQNHKRHERBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708170
Record name 3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-05-7
Record name 3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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